Cas no 1039928-99-8 (4-(1H-1,2,4-triazol-1-yl)butan-2-amine)
4-(1H-1,2,4-triazol-1-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-3-[1,2,4]triazol-1-yl-propylamine
- 1H-1,2,4-Triazole-1-propanamine, α-methyl-
- α-Methyl-1H-1,2,4-triazole-1-propanamine
- 4-(1H-1,2,4-Triazol-1-yl)butan-2-amine
- 4-(1H-1,2,4-triazol-1-yl)butan-2-amine
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- Inchi: 1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3
- InChI Key: ODGGHRYHUQOMIE-UHFFFAOYSA-N
- SMILES: NC(C)CCN1C=NC=N1
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 273.9±42.0 °C at 760 mmHg
4-(1H-1,2,4-triazol-1-yl)butan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-(1H-1,2,4-triazol-1-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H954413-10mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H954413-50mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | H954413-100mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 100mg |
$ 340.00 | 2022-06-04 | ||
| A2B Chem LLC | AV43781-50mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 50mg |
$251.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-100mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 100mg |
$358.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-250mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 250mg |
$497.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-500mg |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 500mg |
$763.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-1g |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 1g |
$966.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-2.5g |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
| A2B Chem LLC | AV43781-5g |
4-(1H-1,2,4-Triazol-1-yl)butan-2-amine |
1039928-99-8 | 95% | 5g |
$2737.00 | 2024-04-20 |
4-(1H-1,2,4-triazol-1-yl)butan-2-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-(1H-1,2,4-triazol-1-yl)butan-2-amine
Introduction to 4-(1H-1,2,4-triazol-1-yl)butan-2-amine (CAS No. 1039928-99-8)
4-(1H-1,2,4-triazol-1-yl)butan-2-amine, identified by the CAS number 1039928-99-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its structural uniqueness and its potential applications in the development of novel therapeutic agents. The presence of a 1H-1,2,4-triazole moiety in its molecular framework imparts unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry investigations.
The 1H-1,2,4-triazole ring is a well-known pharmacophore that has been extensively studied for its biological activity. It is commonly found in various pharmaceuticals due to its ability to interact with biological targets in a manner that promotes therapeutic effects. In the case of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, the combination of this heterocyclic ring with a butanamine backbone suggests potential applications in the modulation of enzyme activity and receptor binding. This compound represents an intriguing candidate for further exploration in drug discovery pipelines.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets more accurately. The 1H-1,2,4-triazol-1-yl)butan-2-amine scaffold has been computationally analyzed to identify its potential as an inhibitor or modulator of various enzymes and receptors implicated in human diseases. These studies have highlighted its potential utility in addressing unmet medical needs.
In the context of modern drug development, the synthesis of novel analogs of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine has become a focal point for medicinal chemists. The introduction of structural modifications can lead to enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity. Recent reports have demonstrated the successful synthesis of derivatives of this compound that exhibit promising biological activities. For instance, modifications at the amine group or the triazole ring have led to compounds with enhanced binding affinity to specific protein targets.
The role of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine in addressing specific therapeutic challenges has been further explored through preclinical studies. These studies have provided insights into its mechanism of action and potential side effects. The compound has shown promise in models of inflammation and metabolic disorders, where its ability to modulate key signaling pathways has been particularly noteworthy. Such findings underscore its potential as a lead compound for further development into a therapeutic agent.
The synthesis of 4-(1H-1,2,4-triazol-1-yb-butan 22 amine) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The construction of the triazole ring is typically achieved through cycloaddition reactions between organic azides and alkynes under controlled conditions. Subsequent functionalization of the butanamine backbone allows for the introduction of additional pharmacophoric elements that enhance biological activity. Recent innovations in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of this compound for research purposes.
The growing interest in 4-(1H 12 4-triazol-but-an 22 amine) has also spurred efforts to develop green chemistry approaches for its synthesis. These methods aim to minimize waste and reduce energy consumption while maintaining high yields and purity standards. Such sustainable practices are increasingly important in pharmaceutical research as they align with global efforts to promote environmental responsibility.
Future directions in the study of CAS No 1039928 99 8 include exploring its potential applications in other therapeutic areas beyond inflammation and metabolic disorders. For example, its interaction with DNA-binding proteins or its ability to modulate neurotransmitter systems are areas ripe for investigation. Additionally, combination therapies involving this compound with other drugs may offer synergistic benefits that could improve treatment outcomes.
The integration of high-throughput screening technologies with traditional pharmacological assays has accelerated the discovery process for compounds like 4-(1H 12 4-triazol-butan 22 amine). These technologies enable researchers to rapidly test large libraries of compounds against various biological targets, identifying promising candidates for further development more efficiently than ever before.
In conclusion,CAS No 1039928 -99 -8, corresponding to 4-(lH -12 -triazol-butan -22 amine) , represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , coupled with recent advances in synthetic chemistry and computational biology , make it an attractive candidate for further exploration . As research continues , we can anticipate new insights into its biological activities and therapeutic applications that will contribute to advancements in medicine .
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